5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is characterized by the presence of a trifluoromethyl group at the 7-position, a phenyl group at the 3-position, and a tert-butyl group at the 5-position
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-16(2,3)13-9-14(17(18,19)20)23-15(22-13)12(10-21-23)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANCUUUEIRPJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole intermediate.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents: The tert-butyl, phenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving organometallic reagents or halogenated precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Organometallic reagents, halogenated precursors, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
PHTPP: 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
Other pyrazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tert-butyl and phenyl groups contribute to its steric and electronic characteristics.
Biological Activity
The compound 5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of mycobacterial ATP synthase, which is crucial in the treatment of tuberculosis. This article delves into the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by data tables and case studies.
Structure and Composition
The molecular formula of 5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is , with a molecular weight of 319.33 g/mol. The compound features a trifluoromethyl group at the 7-position and a tert-butyl group at the 5-position, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.33 g/mol |
| LogP | 5.1056 |
| Polar Surface Area | 19.1678 Ų |
| Hydrogen Bond Acceptors | 2 |
Recent studies indicate that pyrazolo[1,5-a]pyrimidines, including this compound, act as potent inhibitors of mycobacterial ATP synthase. This inhibition disrupts ATP production in Mycobacterium tuberculosis (M.tb), leading to bacterial death and reduced growth rates in vitro and in vivo .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications in the structure significantly influence biological activity. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity and potentially increases membrane permeability .
- Tert-butyl Group : Contributes to hydrophobic interactions that may stabilize binding to the target enzyme .
Table 1 summarizes various analogs and their corresponding activities against M.tb:
| Compound ID | Structure Description | Inhibition Activity (IC50) |
|---|---|---|
| 11 | 3-(4-fluoro)phenyl derivative | 0.5 µM |
| 12 | 5-alkyl substituted derivative | 0.8 µM |
| 13 | Non-substituted pyrazolo[1,5-a]pyrimidine | >10 µM |
Case Studies
- In Vitro Studies : A series of synthesized pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit M.tb growth in culture. The most effective compounds exhibited IC50 values in the low micromolar range, indicating strong antibacterial properties .
- In Vivo Efficacy : In animal models, compounds similar to 5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine demonstrated significant reductions in bacterial load when administered at therapeutic doses .
Toxicity and Safety Profile
While promising, the safety profile of pyrazolo[1,5-a]pyrimidines is crucial for their development as therapeutic agents. Preliminary studies indicate low hERG liability and good stability in liver microsomes, suggesting a favorable pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-tert-butyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, enaminone intermediates (e.g., 9a) react with substituted amines in pyridine, followed by acidification and recrystallization (ethanol/DMF or DMF) to isolate the product . Alternative routes use coupling agents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) with triethylamine in 1,4-dioxane under inert atmospheres to optimize yields .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., trifluoromethyl stretch at ~1100–1200 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., tert-butyl protons at δ ~1.4 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z ~379) .
- Single-Crystal X-Ray Diffraction : Resolves 3D conformation and bond angles (e.g., C–C bond lengths ~1.35–1.50 Å) .
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as a purine analog in medicinal chemistry, targeting enzymes (e.g., kinase inhibition) and biochemical pathways (e.g., antitrypanosomal activity) . Its trifluoromethyl group enhances metabolic stability and binding affinity in drug discovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency .
- Catalyst Use : Transition metals (e.g., PdCl₂) or organocatalysts (e.g., triethylamine) accelerate coupling reactions .
- Temperature Control : Reflux in pyridine (110°C) minimizes side reactions during enaminone formation .
- Purification : Gradient recrystallization (ethanol/DMF) or column chromatography removes unreacted precursors .
Q. How to address contradictory bioactivity data across studies with similar pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Substituent Analysis : Compare trifluoromethyl vs. methyl/chloro groups in analogues (e.g., tert-butyl enhances steric bulk, altering enzyme binding) .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., nM vs. µM) .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences .
Q. What role does X-ray crystallography play in understanding structure-activity relationships (SAR)?
- Methodological Answer :
- Conformational Insights : X-ray data (e.g., orthorhombic Pbca symmetry, a = 9.536 Å) reveal planar pyrimidine cores and substituent orientations critical for target interaction .
- Torsional Angle Analysis : Angles like C1–N1–N2–C18 (~178.4°) inform steric effects on binding pockets .
- Electron Density Maps : Identify hydrogen-bonding interactions (e.g., N3–H···O) for rational drug design .
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Replace tert-butyl with cyclopropyl or fluorophenyl groups to modulate lipophilicity .
- Bioisosteric Replacement : Swap trifluoromethyl with sulfonamide or nitrile groups to optimize metabolic stability .
- In Vitro Screening : Test kinase inhibition (e.g., TrkA/B/C) using fluorescence polarization assays .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to assess solubility and reactivity .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (e.g., 1–2 µs simulations) to predict plasma half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
